Diphenidol hydrochloride
Overview
Description
Diphenidol hydrochloride is an antiemetic agent used for the prevention and symptomatic treatment of nausea, vomiting, and dizziness associated with various conditions such as Meniere’s disease and surgery of the middle and inner ear . It is a non-selective muscarinic acetylcholine receptor antagonist .
Synthesis Analysis
A gas chromatography-mass spectrometry (GC–MS) method for the determination of difenidol hydrochloride in biological specimens has been developed . The method exhibited excellent recovery (>90%) and precision (RSD <10%), and the LOD was 0.05 μg/mL or μg/g, which met the requirements of bioanalytical method .Molecular Structure Analysis
Diphenidol hydrochloride has a molecular formula of C21H28ClNO and a molecular weight of 345.9 g/mol . The IUPAC name is 1,1-diphenyl-4-piperidin-1-ylbutan-1-ol;hydrochloride .Chemical Reactions Analysis
The forensic toxicokinetics of difenidol hydrochloride in vivo were studied through an animal model . The dynamic distribution, postmortem redistribution (PMR), and stability in specimen preservation process of difenidol in animals were studied . The toxicological kinetics equation and toxicokinetic parameters were established by processing the data of the mean drug concentration of difenidol changing with time .Physical And Chemical Properties Analysis
Diphenidol hydrochloride is a diarylmethane . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
Scientific Field
- UPLC–MS-MS Method: A validated ultra-high-performance liquid chromatography–tandem mass spectrometry method is used for the determination of Diphenidol in biological samples .
- Technical Details: The method has a rapid run time of 5 minutes and requires a low sample volume (0.1 mL or 0.1 g). Results Summary: The method is linear over a concentration range of 0.05–200 ng/mL for blood and 0.3–400 ng/g for liver, with accuracy ranging from 92.77–112.75% and recoveries between 58.75–95.27% .
Clinical Medicine
Scientific Field
- Administration: Oral administration to improve blood supply to the vertebral arteries, diminish vestibular stimulation, and suppress the vomiting center. Results Summary: The drug is reported to produce a good antivertigo effect with minimal side effects and high safety .
Sensor Development
Scientific Field
- ECL Sensor: A novel electrochemiluminescence sensor based on three-dimensional carbon nanofibers (3D-CNFs) is used for detection .
- Technical Details: The sensor exhibits a linear relationship between peak intensity and Diphenidol concentration, with a low detection limit. Results Summary: The sensor approach showed good recovery values ranging from 98.99% to 102.28%, indicating its reliability for detecting Diphenidol hydrochloride .
Pharmacology
Scientific Field
- Drug Trials: Conducting clinical trials to assess the efficacy and safety of Diphenidol hydrochloride in patients. Results Summary: The drug is considered safe and effective for treating vomiting and vertigo in patients with Meniere disease and labyrinthopathies .
Drug Safety
Scientific Field
- Regulatory Oversight: Implementing strict guidelines for the prescription and sale of Diphenidol hydrochloride. Results Summary: Despite its safety, there have been cases of suicide and accidental poisoning, highlighting the need for careful monitoring .
Emergency Medicine
Scientific Field
- Immediate Care: Administering Diphenidol hydrochloride to patients presenting with acute symptoms. Results Summary: The drug is effective in providing rapid relief from vertigo and nausea, with minimal side effects reported .
Postoperative Care
Scientific Field
- Dosage: The dosage is adjusted based on the patient’s weight, age, and overall health. Results Summary: Clinical trials have shown that Diphenidol effectively reduces the incidence of PONV, improving patient comfort and recovery outcomes .
Radiation Sickness
Scientific Field
- Treatment Regimen: The drug is given before radiation sessions as part of a comprehensive treatment plan. Results Summary: Patients report significant relief from gastrointestinal discomfort, allowing them to continue with their prescribed radiation therapy .
Infectious Diseases
Scientific Field
- Symptomatic Treatment: Diphenidol is given to manage symptoms and improve patient comfort during the course of the disease. Results Summary: It helps in managing symptoms, thereby improving the quality of life for patients during the treatment of the underlying infection .
Motion Sickness
Scientific Field
- Preventive Use: The drug is taken before travel to prevent the onset of symptoms. Results Summary: Studies have shown that Diphenidol is an effective prophylactic against the symptoms of motion sickness, reducing the occurrence of nausea and vomiting during travel .
Chemotherapy-Induced Nausea and Vomiting
Scientific Field
- Combination Therapy: It is often used in combination with other antiemetics to enhance efficacy. Results Summary: Diphenidol has been found to be effective in reducing the severity and frequency of CINV, thus improving patient adherence to chemotherapy regimens .
Vestibular Disorders
Scientific Field
- Long-Term Management: The drug is used as part of a long-term management strategy for chronic vestibular disorders. Results Summary: Patients experience a decrease in the frequency and intensity of vertigo episodes, leading to improved stability and quality of life .
Neuropharmacology
Scientific Field
- Technical Details: Measurement of neurotransmitter concentrations, receptor binding assays, and behavioral assessments. Results Summary: Research indicates that Diphenidol hydrochloride can affect muscarinic receptors, potentially altering cognitive and motor functions .
Gastroenterology
Scientific Field
- Clinical Trials: Patients with gastrointestinal disorders are administered Diphenidol hydrochloride to assess its antiemetic effectiveness. Results Summary: The drug has shown promise in reducing symptoms associated with gastrointestinal disturbances .
Veterinary Medicine
Scientific Field
- Dosage and Administration: Adjusting dosages according to the species, size, and condition of the animal. Results Summary: It has been effective in preventing nausea in animals during travel or after surgery .
Psychopharmacology
Scientific Field
- Observational Studies: Monitoring patients with psychiatric disorders who are prescribed Diphenidol hydrochloride. Results Summary: Some studies suggest a reduction in anxiety-related symptoms and improved quality of life for patients .
Pediatrics
Scientific Field
- Pediatric Dosing: Careful adjustment of dosages based on age and weight of the child. Results Summary: The drug is generally well-tolerated in children, with a good safety profile .
Geriatrics
Scientific Field
Safety And Hazards
Diphenidol hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive to metals, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
1,1-diphenyl-4-piperidin-1-ylbutan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO.ClH/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22;/h1-2,4-7,11-14,23H,3,8-10,15-18H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZIYZHXZAYGJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
972-02-1 (Parent) | |
Record name | Diphenidol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10186248 | |
Record name | Diphenidol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenidol hydrochloride | |
CAS RN |
3254-89-5 | |
Record name | Diphenidol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3254-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenidol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenidol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23012 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenidol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α-diphenylpiperidine-1-butanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.864 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHENIDOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG355XWQ4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.